N~2~-(4-bromo-3-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(4-bromo-3-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C13H19BrN2O3S and its molecular weight is 363.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.02998 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CBKinase1_010105, also known as CBKinase1_022505, SR-01000288350, SMR000300641, HMS2581F12, or N2-(4-bromo-3-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, is a member of the casein kinase 1 (CK1) family . CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes .
Mode of Action
The compound interacts with its targets, primarily the CK1 isoforms, and induces phosphorylation of key regulatory molecules . This interaction results in the modulation of various cellular processes, including cell cycle progression, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Biochemical Pathways
CBKinase1_010105 affects several biochemical pathways through its interaction with CK1 isoforms. These pathways include those involved in cell cycle regulation, transcription and translation, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction . The compound’s action on these pathways can lead to downstream effects such as changes in cell proliferation, differentiation, and survival .
Pharmacokinetics
Similar kinase inhibitors are known to exhibit high pharmacokinetic variability . Factors such as absorption, distribution, metabolism, and excretion (ADME) properties can significantly impact the bioavailability of these compounds .
Result of Action
The molecular and cellular effects of CBKinase1_010105’s action are primarily due to its interaction with CK1 isoforms and the subsequent phosphorylation of key regulatory molecules . This can lead to changes in various cellular processes, potentially influencing cell proliferation, differentiation, and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_010105. For instance, in the context of kinase inhibitors, factors such as pH, temperature, and the presence of other molecules can affect their activity . Additionally, the compound’s action can be influenced by the specific cellular environment, including the expression levels of its target proteins and the status of other signaling pathways .
Properties
IUPAC Name |
2-(4-bromo-3-methyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-9(2)15-13(17)8-16(20(4,18)19)11-5-6-12(14)10(3)7-11/h5-7,9H,8H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFZYZOAPACKDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)NC(C)C)S(=O)(=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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